(S)-(-)-Cyclohexylalanine methyl ester hydrochloride
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Overview
Description
(S)-(-)-Cyclohexylalanine methyl ester hydrochloride, also known as methyl cyclohexyl-L-alaninate hydrochloride, is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a white to off-white solid that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-Cyclohexylalanine methyl ester hydrochloride can be synthesized from methanol and L-cyclohexylalanine . The reaction involves the esterification of L-cyclohexylalanine with methanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Cyclohexylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
(S)-(-)-Cyclohexylalanine methyl ester hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential precursor for developing new pharmaceuticals.
Industry: In the production of novel fluoropeptidomimetics, which are potential protease inhibitors.
Mechanism of Action
The mechanism of action of (S)-(-)-Cyclohexylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, including those involved in protein synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
H-Cha-OMe hydrochloride: Another ester derivative of cyclohexylalanine.
L-cyclohexylalanine methyl ester hydrochloride: A similar compound with slight variations in its molecular structure.
Uniqueness
(S)-(-)-Cyclohexylalanine methyl ester hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with enzymes and other proteins makes it valuable in biochemical research .
Properties
IUPAC Name |
methyl (2S)-2-(cyclohexylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(10(12)13-2)11-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBRIESQJNDAMI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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